

Dinoterb: A Technical and Historical Guide for Agricultural Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoterb (2-tert-butyl-4,6-dinitrophenol) is a synthetic organic compound, formerly utilized in agriculture as a selective, non-systemic contact herbicide.[1][2] It belongs to the dinitrophenol class of chemicals, a group known for its uncoupling activity in both mitochondrial respiration and photosynthesis.[1][3] Historically, **dinoterb** was employed for the post-emergence control of annual weeds in various crops, including cereals, lucerne (alfalfa), and maize, as well as for pre-emergence weed management in beans and peas.[1] It also saw use as a rodenticide.[1] Due to significant health and environmental concerns, the use of **dinoterb** has been discontinued in many parts of the world; it is banned in the European Union, and its registration was suspended in the United States in 1986.[1][3] This guide provides an in-depth technical overview of the historical use of **dinoterb** in agriculture, its mode of action, and relevant toxicological data, supported by experimental protocols.

Physicochemical Properties

Dinoterb is a yellow solid with a phenol-like odor.[1] Its chemical and physical properties are summarized in the table below.



Property	Value
Chemical Formula	C10H12N2O5
Molar Mass	240.215 g/mol
Melting Point	125.5–126.5 °C
Water Solubility	0.45 mg/L (at 20 °C)
LogP (Octanol-Water Partition Coefficient)	3.4

Historical Agricultural Use

Dinoterb was introduced as a contact herbicide, valued for its efficacy against annual broadleaf weeds.[1] It was considered more selective in cereals compared to the related compound dinoseb and less dependent on climatic conditions, allowing for a more flexible application window during crop growth.[1]

While specific historical application rates are not readily available in consolidated public records, **dinoterb** was typically formulated as emulsifiable concentrates, wettable powders, and soluble liquids for application.[2] Mixtures of **dinoterb** with other herbicides, such as mecoprop and isoproturon, were also commercially available to broaden the spectrum of weed control.[1]

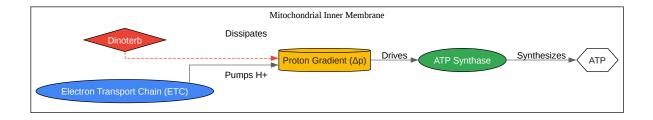
Mode of Action

The primary mode of action of **dinoterb** is the uncoupling of oxidative phosphorylation in mitochondria and the inhibition of photosynthesis in chloroplasts.[1][3] This dual effect disrupts the energy production processes essential for plant survival.

Uncoupling of Oxidative Phosphorylation

At low concentrations, **dinoterb** acts as a classic uncoupler of oxidative phosphorylation. It disrupts the proton gradient across the inner mitochondrial membrane, which is necessary for the synthesis of ATP. At higher concentrations, it also inhibits the electron transport chain.[1]



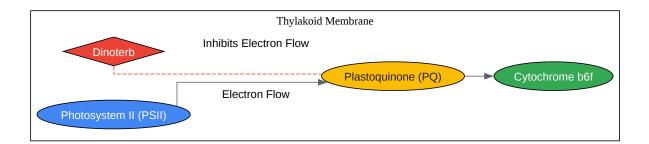


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Dinoterb uncouples oxidative phosphorylation.

Inhibition of Photosynthesis

In chloroplasts, **dinoterb** inhibits the Hill reaction, a key process in the light-dependent reactions of photosynthesis. Its site of inhibition is located before plastoquinone, near photosystem II (PSII).[1] This blockage of electron flow disrupts the production of ATP and NADPH, which are vital for carbon fixation.



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Dinoterb inhibits photosynthetic electron transport.



Toxicological Profile

Dinoterb exhibits high acute toxicity in mammals and is very toxic to aquatic life.[1][4] Its toxicity can be enhanced by high ambient temperatures and physical activity.[1]

Mammalian Toxicity

The available acute toxicity data for **dinoterb** are summarized in the table below. Chronic toxicity data, specifically No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect-Levels (LOAEL) for **dinoterb**, are not readily available in the public domain. However, studies on the related compound dinoseb indicate potential for developmental and reproductive toxicity.

Endpoint	Species	Route	Value
LD50	Rat	Oral	26 mg/kg[3]
LD50	Guinea pig	Dermal	150 mg/kg[1]

Ecotoxicity

Dinoterb is classified as very toxic to aquatic life with long-lasting effects.[4]

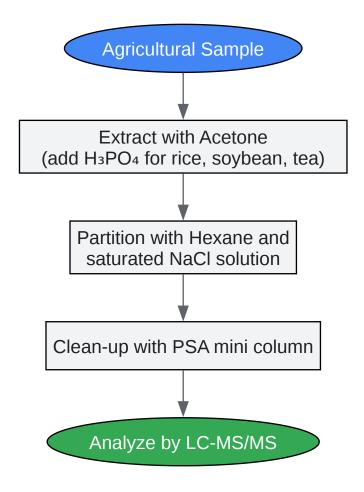
Endpoint	Species	Duration	Value
EC50	Algae (Scenedesmus subspicatus)	72 hours	0.0186 mg/L[4]

Experimental Protocols Residue Analysis in Agricultural Products by LC-MS/MS

This protocol is adapted from a method for the determination of dinoseb and **dinoterb** in agricultural products, livestock products, and seafood.

Sample Preparation Workflow





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Workflow for **Dinoterb** residue analysis.

Methodology

- Extraction:
 - For general agricultural samples, homogenize the sample and extract with acetone.
 - For rice, soybean, and tea leaves, add phosphoric acid during the acetone extraction.
- Liquid-Liquid Partitioning:
 - Take an aliquot of the crude extract and partition it with n-hexane and a saturated sodium chloride solution to remove non-polar interferences.
- Clean-up:



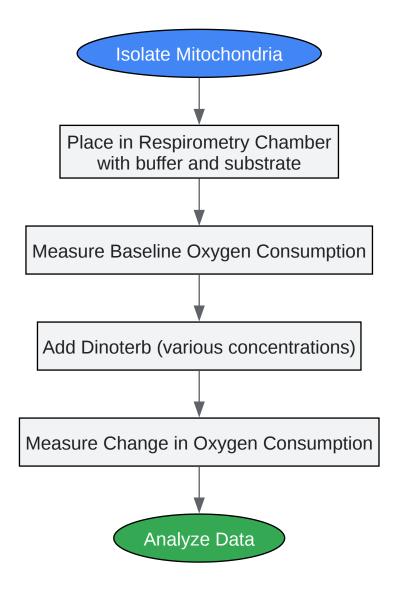
- Perform a clean-up step using a primary secondary amine (PSA) mini-column to remove polar interferences.
- LC-MS/MS Analysis:
 - LC Separation: Use a C18 column with a mobile phase of methanol-water (19:1) containing 0.005% v/v acetic acid.
 - MS Detection: Employ a mass spectrometer with a negative ion electrospray ionization (ESI-) source.
 - Quantification: The calibration curve for **dinoterb** is typically linear in the range of 0.0005 to 0.04 μ g/mL. The limit of quantitation is approximately 0.001 μ g/g.

Assay for Uncoupling of Mitochondrial Oxidative Phosphorylation

This is a generalized protocol to assess the effect of **dinoterb** on mitochondrial respiration.

Experimental Workflow





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Workflow for mitochondrial respiration assay.

Methodology

- Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., rat liver) using standard differential centrifugation methods.
- Respirometry:
 - Suspend the isolated mitochondria in a respiration buffer (e.g., containing KCI, KH₂PO₄, MgCl₂, and a respiratory substrate like succinate).



 Place the mitochondrial suspension in the chamber of an oxygen electrode (e.g., a Clarktype electrode) maintained at a constant temperature.

Measurement:

- Record the basal rate of oxygen consumption.
- Add a known concentration of ADP to initiate state 3 respiration (phosphorylating).
- After a stable rate is achieved, add different concentrations of **dinoterb** (dissolved in a suitable solvent like ethanol or DMSO) and record the change in the rate of oxygen consumption. An uncoupler like **dinoterb** is expected to stimulate oxygen consumption in the absence of ADP.
- Data Analysis: Plot the rate of oxygen consumption against the concentration of dinoterb to determine its uncoupling activity.

Assay for Inhibition of Photosystem II

This protocol utilizes chlorophyll fluorescence to measure the inhibitory effect of **dinoterb** on photosystem II (PSII) activity.

Methodology

- Sample Preparation: Use isolated chloroplasts, thylakoid membranes, or whole plant leaves.
- Chlorophyll Fluorescence Measurement:
 - Dark-adapt the sample for a period (e.g., 20-30 minutes).
 - Use a pulse-amplitude-modulation (PAM) fluorometer to measure the minimum fluorescence (F₀) with a weak measuring beam.
 - Apply a saturating pulse of light to measure the maximum fluorescence (F_m).
 - Calculate the maximum quantum yield of PSII (F_v/F_m = (F_m F₀)/F_m).
- Inhibition Assay:



- Incubate the samples with various concentrations of dinoterb for a set period.
- Repeat the chlorophyll fluorescence measurements.
- Data Analysis: A decrease in the F_v/F_m ratio indicates inhibition of PSII. Plot the F_v/F_m against the **dinoterb** concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Conclusion

Dinoterb was a historically significant herbicide in agriculture, effective due to its potent disruption of fundamental energy production pathways in plants. However, its high toxicity to non-target organisms, including mammals and aquatic life, led to its prohibition in many countries. The technical information and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists studying the effects of dinitrophenol compounds and the historical context of pesticide use and regulation.

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